molecular formula C13H15F3N2O B13974944 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline

4-(1-Trifluoroacetyl-4-piperidinyl)-aniline

Katalognummer: B13974944
Molekulargewicht: 272.27 g/mol
InChI-Schlüssel: RFKHUDUJNXXIFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which is further connected to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline typically involves the reaction of 4-piperidone with trifluoroacetic anhydride to form the trifluoroacetylated piperidine intermediate. This intermediate is then reacted with aniline under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products:

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated aniline derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Trifluoroacetyl-4-piperidinyl)-aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring provides structural stability, while the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

  • 1-[1-(Trifluoroacetyl)-4-piperidinyl]-L-proline
  • 1-[1-(Trifluoroacetyl)-4-piperidinyl]-3-[4-(trifluoromethoxy)phenyl]urea

Comparison: Compared to similar compounds, 4-(1-Trifluoroacetyl-4-piperidinyl)-aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroacetyl group enhances its stability and potential for interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C13H15F3N2O

Molekulargewicht

272.27 g/mol

IUPAC-Name

1-[4-(4-aminophenyl)piperidin-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)18-7-5-10(6-8-18)9-1-3-11(17)4-2-9/h1-4,10H,5-8,17H2

InChI-Schlüssel

RFKHUDUJNXXIFT-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=CC=C(C=C2)N)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.